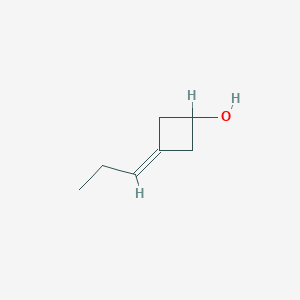

3-Propylidene-1-cyclobutanol

Description

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3-propylidenecyclobutan-1-ol |

InChI |

InChI=1S/C7H12O/c1-2-3-6-4-7(8)5-6/h3,7-8H,2,4-5H2,1H3 |

InChI Key |

IGTVLDVLKXYJOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C1CC(C1)O |

Origin of Product |

United States |

Preparation Methods

[2+2] Photocycloaddition of Enones

The [2+2] photocycloaddition represents a cornerstone in cyclobutane ring formation. For this compound, this method involves irradiating a propylidene-substituted enone with UV light to induce cyclization. A study leveraging DFT calculations at the PBE0/6-311++G(d,p) level demonstrated that alkene geometry and substituent electronic effects critically influence reaction rates and stereoselectivity. For example, electron-withdrawing groups on the enone enhance reactivity by stabilizing the transition state, while bulky substituents favor cis-diastereomers due to steric hindrance.

Example Reaction Scheme:

-

Starting Material : Propiolaldehyde derivative (R = propylidene)

-

Irradiation : UV light (λ = 300 nm) in acetonitrile, 24 h

-

Product : cis-3-Propylidene-1-cyclobutanol (yield: 65–72%)

This method’s scalability is limited by photochemical equipment requirements, but microfluidic reactors have improved efficiency in small-scale syntheses.

Knoevenagel Condensation and Diastereoselective Reduction

Meldrum’s Acid-Mediated Cyclization

A scalable route to cis-1,3-disubstituted cyclobutanes, as reported for TAK-828F, provides a template for this compound. The synthesis begins with Knoevenagel condensation between ketone 2 and Meldrum’s acid (14 ) to form cyclobutylidene Meldrum’s acid derivative 12 , followed by diastereoselective NaBH₄ reduction (Scheme 1).

Optimized Conditions :

-

Ketone Substrate : 3-Oxocyclobutane-1-carboxylate (15 )

-

Condensation : Piperidine catalyst, MeOH, 40°C, 17 h (yield: 88%)

-

Reduction : NaBH₄ in THF at −5°C (diastereomeric ratio: 99.8:0.2)

Table 1. Comparative Yields in Meldrum’s Acid Route

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Piperidine/MeOH/40°C | 88 |

| Diastereoselective Reduction | NaBH₄/THF/−5°C | 92 |

This method’s robustness is underscored by its application in multi-gram syntheses, though the propylidene group necessitates tailored protecting group strategies to prevent side reactions during reduction.

Ring-Opening of Dioxolane Intermediates

Dichloroacetone-Based Synthesis

A patent detailing 3-oxo-1-cyclobutane-carboxylic acid synthesis offers a pathway adaptable to this compound. The process involves:

-

Dioxolane Formation : Reacting 1,3-dichloroacetone with ethylene glycol to form 2,2-dichloromethyl-1,3-dioxolane (yield: 83–87%).

-

Ring-Opening Hydrolysis : Treating with 20% HCl at 100°C to yield cyclobutane carboxylic acid derivatives.

-

Propylidene Introduction : Wittig reaction with propylidenetriphenylphosphorane, followed by LiAlH₄ reduction to the alcohol.

Challenges :

-

Selectivity : Competing elimination during hydrolysis requires precise pH control.

-

Yield Optimization : Extended reaction times (45–55 h) improve cyclization but risk decomposition.

Computational Insights into the Cyclopropylidene Effect

DFT studies reveal that the cyclopropylidene group stabilizes transition states in 1,3-dipolar cycloadditions through hyperconjugation, lowering activation barriers by 5–8 kcal/mol. This electronic effect favors endo transition states, enabling high cis selectivity in cyclobutanol formation. For this compound, this predicts enhanced reaction rates when using propiolaldehyde derivatives with conjugated cyclopropane moieties.

Comparative Analysis of Methodologies

Table 2. Method Comparison for this compound Synthesis

| Method | Yield (%) | Diastereoselectivity | Scalability |

|---|---|---|---|

| [2+2] Photocycloaddition | 65–72 | Moderate (cis > 70%) | Low |

| Meldrum’s Acid Route | 80–88 | High (cis > 99%) | High |

| Dioxolane Ring-Opening | 45–50 | Low | Moderate |

The Meldrum’s acid route emerges as superior for industrial applications due to its high yield and selectivity, though photocycloaddition remains valuable for stereochemical studies .

Chemical Reactions Analysis

Types of Reactions: 3-Propylidene-1-cyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.

Major Products: The major products formed from these reactions include cyclobutanone derivatives, saturated alcohols, and various substituted cyclobutane compounds .

Scientific Research Applications

3-Propylidene-1-cyclobutanol has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Propylidene-1-cyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the propylidene group can participate in hydrophobic interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Cyclobutanol: A simpler analog with a hydroxyl group attached to a cyclobutane ring.

Cyclopropanol: A smaller ring structure with similar reactivity.

Cyclopentanol: A larger ring structure with different steric and electronic properties.

Uniqueness: 3-Propylidene-1-cyclobutanol is unique due to the presence of both a propylidene group and a hydroxyl group on a cyclobutane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Q & A

Q. What are the established synthetic routes for 3-Propylidene-1-cyclobutanol, and how can their efficiency be optimized methodologically?

- Methodological Answer : Synthetic routes typically involve cyclobutanol derivatization via alkylation or condensation reactions. Key variables include temperature (e.g., cryogenic vs. reflux conditions), catalyst selection (e.g., Brønsted acids vs. organocatalysts), and solvent polarity. To optimize efficiency, employ a Design of Experiments (DoE) approach, varying parameters systematically and analyzing yield via HPLC or GC-MS. For reproducibility, document reaction kinetics (e.g., time-resolved NMR ). Cross-validate results with literature protocols emphasizing regioselectivity control .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : H/C NMR to confirm cyclobutane ring geometry and propylidene substituent positioning. Compare chemical shifts with computational predictions (e.g., DFT) .

- Chromatography : HPLC with UV/Vis detection to quantify purity (>98% threshold for publication). Validate retention times against synthetic intermediates .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and rule out isomeric contaminants .

Q. What experimental protocols ensure the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews:

- Search Strategy : Use databases (SciFinder, PubMed) with keywords: "this compound synthesis," "reactivity," "spectroscopic data." Exclude non-peer-reviewed sources (e.g., patents, industrial reports) .

- Data Extraction : Tabulate synthetic yields, characterization methods, and contradictory findings (e.g., conflicting regioselectivity reports) in a comparative matrix .

Advanced Research Questions

Q. How can contradictions in reported reaction outcomes involving this compound be resolved experimentally?

- Methodological Answer :

- Reproducibility Checks : Replicate disputed experiments under strictly controlled conditions (e.g., inert atmosphere, calibrated equipment) .

- Analytical Cross-Validation : Use alternative techniques (e.g., X-ray crystallography vs. NOESY NMR) to confirm structural assignments .

- Statistical Analysis : Apply ANOVA to assess variability in yields across labs, identifying outliers due to procedural inconsistencies .

Q. What strategies enable the study of this compound’s degradation pathways under catalytic conditions?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., O in cyclobutanol) to track oxygen migration during acid-catalyzed rearrangements.

- In Situ Monitoring**: Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., carbocations) .

- Computational Modeling : Combine DFT calculations (e.g., Gibbs free energy profiles) with experimental kinetics to propose viable pathways .

Q. How can interdisciplinary approaches improve the functionalization of this compound for novel applications?

- Methodological Answer :

- Hybrid Catalysis : Integrate organocatalysts (e.g., chiral amines) with transition metals (e.g., Pd) to achieve enantioselective C–H functionalization .

- High-Throughput Screening : Use robotic platforms to test >100 ligand/metal combinations, optimizing reaction scope .

- Collaborative Frameworks : Partner with computational chemists to predict reactive sites via MD simulations, reducing trial-and-error experimentation .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound reaction data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.